molecular formula C13H18N4O B2742415 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1798489-22-1

1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2742415
CAS No.: 1798489-22-1
M. Wt: 246.314
InChI Key: NOQHZHVEXHTDLF-UHFFFAOYSA-N
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Description

1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.

    Formation of the Cyclohexene Ring: This can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form epoxides or diols.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common reagents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazoles.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine

The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

Industry

The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: Lacks the cyclohexene ring, which may affect its reactivity and applications.

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclohexyl)methanone: Contains a cyclohexane ring instead of a cyclohexene ring, which may influence its chemical properties and reactivity.

Uniqueness

The presence of the cyclohexene ring in 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole may impart unique reactivity and potential applications compared to similar compounds. The combination of the triazole, pyrrolidine, and cyclohexene rings in a single molecule may also provide a unique scaffold for the development of new materials or bioactive molecules.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-13(11-4-2-1-3-5-11)16-8-6-12(10-16)17-9-7-14-15-17/h1-2,7,9,11-12H,3-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQHZHVEXHTDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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